(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C27H33N3O5S2 and its molecular weight is 543.7. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through covalent bonding or intermolecular forces such as hydrogen bonding, van der waals forces, or ionic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately determine the biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its metabolism and excretion would likely depend on various factors, including its interactions with metabolic enzymes and transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have various effects at the molecular and cellular level, including inducing cell death, inhibiting cell proliferation, and modulating signal transduction pathways .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Properties
IUPAC Name |
methyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S2/c1-7-14-30-23-13-10-21(26(32)35-6)15-24(23)36-27(30)28-25(31)20-8-11-22(12-9-20)37(33,34)29(16-18(2)3)17-19(4)5/h7-13,15,18-19H,1,14,16-17H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHRGIBRJUJIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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